3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione
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Overview
Description
3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione is a heterocyclic compound with a molecular formula of C9H13N3O3 This compound is known for its unique structure, which includes both piperidine and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with piperazine derivatives under controlled conditions. One common method includes the use of a condensation reaction where piperidine-2,6-dione is reacted with 2-oxopiperazine in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression . These actions are mediated through pathways involving histone deacetylase (HDAC) inhibition and other epigenetic modifications .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- 3-(1-Oxoisoindolin-2-yl)piperidine-2,6-dione
- Glutarimide derivatives
Uniqueness
3-(2-Oxopiperazin-1-yl)piperidine-2,6-dione stands out due to its dual ring structure, which imparts unique chemical and biological properties. Its ability to modulate specific protein expressions and its potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(2-oxopiperazin-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C9H13N3O3/c13-7-2-1-6(9(15)11-7)12-4-3-10-5-8(12)14/h6,10H,1-5H2,(H,11,13,15) |
InChI Key |
WVEIWRDOTVLUAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CCNCC2=O |
Origin of Product |
United States |
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